8-Methylnonyl nonanoate

Vue d'ensemble

Description

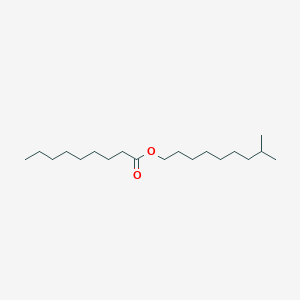

8-Methylnonyl nonanoate is an ester compound characterized by the presence of a methyl group at the 8th position and a nonyl group at the 1st position of the nonan-1-oate molecule . It has a molecular formula of C19H38O2 and a molecular weight of approximately 298.5 g/mol . This compound appears as a colorless to pale yellow liquid with a sweet smell .

Méthodes De Préparation

8-Methylnonyl nonanoate is generally prepared through an esterification reaction, which involves the reaction of nonanoic acid with 8-methanol . The specific preparation method involves multiple steps and typically requires a specialized laboratory for organic synthesis . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions.

Analyse Des Réactions Chimiques

8-Methylnonyl nonanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 8-methylnonyl nonanoate serves as:

- Solvent: It is utilized in organic synthesis due to its ability to dissolve a variety of organic compounds.

- Reagent: It participates in various chemical reactions, such as oxidation and reduction processes, where it can act as a substrate or product.

Biology

In biological studies, this compound is significant for:

- Lipid Metabolism Studies: It is used to investigate the metabolism of fatty acids and their derivatives in biological systems.

- Enzyme Activity Research: Researchers explore its interaction with specific enzymes to understand metabolic pathways.

Medicine

The potential therapeutic properties of this compound are being investigated for:

- Drug Formulation: Its lipophilic nature makes it suitable for formulating drug delivery systems that require solubilization of hydrophobic drugs.

- Therapeutic Applications: Preliminary studies suggest possible applications in treating metabolic disorders due to its influence on lipid metabolism.

Industry

In industrial applications, this compound is used as:

- Lubricant: Its properties make it an effective lubricant for machinery and equipment.

- Pigment Dispersant: It aids in the dispersion of pigments in coatings and paints, enhancing product stability and performance.

-

Study on Lipid Metabolism:

A research study published in a peer-reviewed journal examined the effects of this compound on lipid metabolism in murine models. Results indicated significant alterations in lipid profiles, suggesting its potential role in metabolic regulation. -

Industrial Application Evaluation:

An industry report evaluated the effectiveness of this compound as a lubricant in high-temperature environments. The study found that it maintained viscosity better than traditional lubricants, leading to reduced wear and tear on machinery components. -

Drug Delivery System Development:

A pharmaceutical study explored the use of this compound as a carrier for hydrophobic drugs. The findings demonstrated enhanced solubility and bioavailability of the drugs when formulated with this ester.

Mécanisme D'action

The mechanism of action of 8-Methylnonyl nonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to produce nonanoic acid and 8-methanol, which can then participate in various biochemical processes .

Comparaison Avec Des Composés Similaires

8-Methylnonyl nonanoate can be compared with other similar esters, such as:

Isodecyl nonanoate: Similar in structure but with different branching.

Pelargonic acid 8-methylnonyl ester: Another name for this compound.

These compounds share similar properties but may differ in their specific applications and reactivity.

Activité Biologique

8-Methylnonyl nonanoate, an ester compound with the chemical formula , is characterized by a branched alkyl chain and is primarily synthesized through the esterification of nonanoic acid and 8-methylnonanol. This compound is notable for its applications in various fields, including organic synthesis, fragrance, and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

This compound is a clear liquid with a mild ester odor. Its unique structure includes a methyl group at the 8th position of the nonan-1-oate molecule, which influences its hydrophobic properties and interactions in biological systems.

The biological activity of this compound is largely associated with its interactions at the molecular level. As an ester, it can undergo hydrolysis to yield nonanoic acid and 8-methylnonanol, both of which may participate in various biochemical processes. The compound's hydrophobic nature allows it to interact favorably with lipid membranes and proteins, potentially influencing lipid metabolism and enzyme activity.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

- Lipid Metabolism : Studies indicate that this compound may play a role in lipid metabolism, potentially affecting lipid profiles in biological systems. Its structural properties suggest it could influence the fluidity and functionality of cell membranes.

- Enzyme Activity : There are indications that this compound may interact with specific enzymes involved in metabolic pathways. However, detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies have explored the effects of this compound:

- Skin Compatibility : Research examining the interaction of this compound with skin proteins suggests low sensitization potential, indicating it may be safe for use in cosmetic formulations. Further studies are warranted to assess long-term effects and interactions with other ingredients.

- Antimicrobial Properties : While direct antimicrobial activity has not been extensively documented for this compound itself, it is often included in formulations aimed at enhancing antimicrobial efficacy due to its solvent properties .

- Toxicological Assessments : Toxicological evaluations indicate that while this compound does not exhibit significant acute toxicity, comprehensive safety assessments are necessary to understand chronic exposure risks fully .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methyl Nonanoate | Simpler structure; less hydrophobic properties | |

| Isodecyl Pelargonate | Used primarily as a plasticizer; different functional group | |

| Nonyl Acetate | Longer carbon chain; different odor profile |

This table illustrates how this compound stands out due to its branched structure and potential applications across various industries.

Propriétés

IUPAC Name |

8-methylnonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPOPTXAXWWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052727 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild ester odor; [Cognis MSDS] | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-32-0 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylnonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.